molecular formula C17H13ClFN3OS2 B2510729 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 864919-47-1

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2510729
CAS No.: 864919-47-1
M. Wt: 393.88
InChI Key: DQYPDKZNCNTVHA-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a fluorobenzyl group

Scientific Research Applications

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with a chlorinated aromatic aldehyde under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with a chlorophenyl derivative to introduce the chlorophenyl group. Finally, the acetamide moiety is introduced through a nucleophilic substitution reaction with 4-fluorobenzylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the chlorophenyl group are believed to play a crucial role in its bioactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-chlorobenzyl)acetamide
  • 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylbenzyl)acetamide

Uniqueness

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS2/c18-14-4-2-1-3-13(14)16-21-17(25-22-16)24-10-15(23)20-9-11-5-7-12(19)8-6-11/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYPDKZNCNTVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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